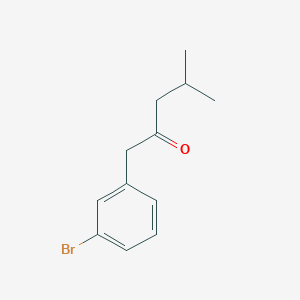

1-(3-Bromophenyl)-4-methylpentan-2-one

Description

1-(3-Bromophenyl)-4-methylpentan-2-one is a substituted pentan-2-one derivative featuring a 3-bromophenyl group at position 1 and a 4-methyl group on the pentanone backbone. This compound belongs to the aryl ketone family, characterized by a ketone functional group attached to an aromatic ring.

Properties

IUPAC Name |

1-(3-bromophenyl)-4-methylpentan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrO/c1-9(2)6-12(14)8-10-4-3-5-11(13)7-10/h3-5,7,9H,6,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INELAFMYLMIXPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)CC1=CC(=CC=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-(3-Bromophenyl)-4-methylpentan-2-one with structurally or functionally related compounds, focusing on physicochemical properties, toxicity, and biological activity.

4-Methylpentan-2-one (MIBK; CAS 108-10-1)

- Structure : Lacks the 3-bromophenyl substituent, retaining only the 4-methylpentan-2-one backbone.

- Physicochemical Properties: Property Value Source Boiling Point 116–117°C Density 0.802 g/cm³ LogP (Octanol-Water) 1.33

- Toxicity: Classified as harmful if inhaled (H332), suspected carcinogen (H351), and eye irritant (H319) .

4-Methylpentan-2-one Oxime (CAS 105-44-2)

- Structure : Oxime derivative of MIBK with a hydroxylamine group replacing the ketone oxygen.

Physicochemical Properties :

Property Value Source Molecular Weight 115.18 g/mol Hazard Classification Skin/Eye Irritant (H315/H319) - Reactivity : The oxime group enhances nucleophilic reactivity, making it useful in coordination chemistry.

- Key Difference : Functional group substitution (oxime vs. ketone) alters chemical behavior and toxicity profile compared to 1-(3-Bromophenyl)-4-methylpentan-2-one.

Halogen-Substituted Chalcone Derivatives

- Examples : (E)-1-(3-Bromophenyl)-3-p-tolylprop-2-en-1-one (Compound 3) and analogs .

- Structural Comparison : Chalcones feature α,β-unsaturated ketones, whereas 1-(3-Bromophenyl)-4-methylpentan-2-one is a saturated ketone.

- Bioactivity: Compound IC50 (MCF-7 Cells) Cytotoxic Potential Source Compound 3 (Chalcone) 42.22 µg/mL Moderate activity 1-(3-Bromophenyl)-4-methylpentan-2-one* Not reported Unknown — *Hypothetical: The saturated structure may reduce bioactivity compared to chalcones’ conjugated systems.

1-(4-Bromo-2-fluorophenyl)pentan-1-one (CAS 1311197-91-7)

- Structure : Differs in substituent positions (4-bromo, 2-fluoro vs. 3-bromo) and ketone position (pentan-1-one vs. pentan-2-one).

Critical Insights

- Bioactivity Gap : Unlike chalcone derivatives, saturated ketones like 1-(3-Bromophenyl)-4-methylpentan-2-one may lack conjugated systems critical for cytotoxic interactions, necessitating further study .

- Toxicity Considerations: Brominated aryl ketones often require rigorous hazard evaluation, as seen in MIBK’s carcinogenic classification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.